molecular formula C12H6F3N3O B2449340 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile CAS No. 176162-29-1

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile

Cat. No. B2449340
M. Wt: 265.195
InChI Key: MKJNUOJXWUIYTN-UHFFFAOYSA-N
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Description

“3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C12 H6 F3 N3 O and a molecular weight of 265.193 . It is a chemical building block used in life science research .


Molecular Structure Analysis

The molecular structure of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” consists of a pyrazine ring bound to a trifluoromethyl group and a phenoxy group . The trifluoromethyl group is a functional group with the formula -CF3 .

Scientific Research Applications

Synthesis and Characterization

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile and its derivatives are primarily involved in the synthesis of novel compounds. For instance, Mahdavinia et al. (2013) developed a regio- and chemoselective method to synthesize novel 3-amino-2′-oxospiro derivatives using a one-pot, four-component domino reaction. This method is noted for its high atom-economy and efficiency, producing five new bonds in a single operation (Mahdavinia, Mirzazadeh, & Notash, 2013). In another study, Demircioğlu et al. (2019) synthesized 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile and characterized its structure using XRD, FT-IR, and NMR techniques. The study focused on understanding the molecule's electrophilic/nucleophilic nature and chemical properties through theoretical calculations (Demircioğlu, Ersanli, Kantar, & Şaşmaz, 2019).

Chemical Reactivity and Interactions

The reactivity and interaction of such compounds have also been a subject of research. For example, Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives through a four-component reaction, highlighting the eco-friendly aspect of the synthesis (Kumaravel & Vasuki, 2009). Lu et al. (2017) designed and synthesized a combinatorial chemical library of 3-amino-1'-((1-aryl-1H-1,2,3-triazol-5-yl)methyl)-2'-oxospiro derivatives with various pharmacophores and evaluated their cytotoxicity against different cancer cell lines (Lu et al., 2017).

Material Properties and Applications

Furthermore, research has delved into the material properties and potential applications of these compounds. Mørkved et al. (2007) synthesized and determined the crystal structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, exploring its donor-acceptor type arrangement and charge separation characteristics (Mørkved, Beukes, & Mo, 2007). Alaghaz et al. (2015) prepared and characterized a new series of complexes using 4-(4-hydroxy)-3-(2-pyrazine-2-carbonyl)hydrazonomethylphenyl-diazen-yl-benzenesulfonamide, exploring their biological activity and conducting molecular modeling and docking studies (Alaghaz, Zayed, Alharbi, Ammar, & El-Henawy, 2015).

properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O/c13-12(14,15)8-2-1-3-9(6-8)19-11-10(7-16)17-4-5-18-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJNUOJXWUIYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile

Synthesis routes and methods

Procedure details

12.8 g (80 mmol) of 3-trifluoromethylphenol are added to a suspension of 2.2 g (90 mmol) of sodium hydride in 40 ml of tetrahydrofuran. The reaction mixture is heated to the boil. After 1 hour, a solution of 11.2 g (80 mmol) of 2-chloro-3-cyanopyrazine in 40 ml of tetrahydrofuran is added and the mixture is heated at the boil for a further 4 hours. After the mixture has cooled to room temperature, the solvent is distilled off under reduced pressure. The residue is taken up in diethyl ether and the solution is extracted with 5% strength, aqueous sodium hydroxide solution, washed with distilled water, dried over magnesium sulfate, filtered and freed from the solvent under reduced pressure. The crude product is purified by chromatography (silica gel, cyclohexane/ethyl acetate 20/1 (v/v)). 4.6 g (51%) of a yellow, crystalline solid of melting point 68-70° C. are obtained.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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